[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone
Overview
Description
[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a methylsulfonyl group. The compound’s molecular formula is C17H25N3O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by their functionalization. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds between the aromatic rings and the piperazine/piperidine rings . The reaction conditions often include the use of organoboron reagents, palladium catalysts, and bases in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as column chromatography and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate the function of a receptor by binding to its ligand-binding domain . The pathways involved in these interactions depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazin-1-yl]aniline: This compound shares a similar piperazine ring structure but lacks the piperidine ring and methylsulfonyl group.
(4-Methyl-piperazin-1-yl)-piperidin-4-yl-methanone: This compound has a similar piperidine ring structure but differs in the substitution pattern on the piperazine ring.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]: This compound has a different core structure but shares the piperazine ring.
Uniqueness
The uniqueness of [4-(4-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-17-5-3-16(4-6-17)19-11-13-20(14-12-19)18(22)15-7-9-21(10-8-15)26(2,23)24/h3-6,15H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBAZRVUWKTXLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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